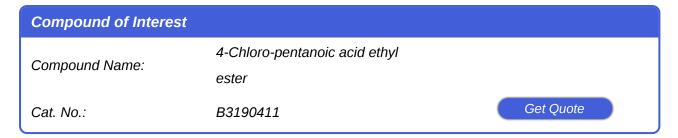


Spectral Analysis of 4-Chloro-pentanoic Acid Ethyl Ester: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-Chloro-pentanoic acid ethyl ester** (CAS No. 41869-16-3). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and expected Infrared (IR) and Mass Spectrometry (MS) characteristics based on its chemical structure and data from analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided to facilitate laboratory analysis.

Chemical Structure and Properties

• IUPAC Name: ethyl 4-chloropentanoate

Molecular Formula: C₇H₁₃ClO₂[1][2]

Molecular Weight: 164.63 g/mol [1][2]

CAS Number: 41869-16-3[1][2]

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy



Predictive models are often employed in the absence of experimental spectra to estimate chemical shifts. The following tables summarize the predicted ¹H and ¹³C NMR data for **4-Chloro-pentanoic acid ethyl ester**.[1][3]

Table 1: Predicted ¹H NMR Spectral Data

Protons	Chemical Shift (ppm)	Multiplicity	Integration
CH₃ (ester)	1.25	triplet	3H
CH ₂ (ester)	4.14	quartet	2H
CH ₂ (C3)	2.05	multiplet	2H
CH ₂ (C2)	2.40	triplet	2H
CH (C4)	4.20	multiplet	1H
CH₃ (C5)	1.55	doublet	3H

Table 2: Predicted ¹³C NMR Spectral Data

Carbon	Chemical Shift (ppm)
C=O	172.5
O-CH ₂	60.5
CH-CI	55.0
CH ₂ (C3)	35.0
CH ₂ (C2)	30.0
CH₃ (C5)	22.0
O-CH₂-CH₃	14.2

Infrared (IR) Spectroscopy



The IR spectrum of **4-Chloro-pentanoic acid ethyl ester** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Description
C=O (ester)	1750 - 1735	Strong, sharp absorption
C-O (ester)	1300 - 1000	Strong absorption
C-Cl	800 - 600	Moderate to strong absorption
C-H (sp³)	3000 - 2850	Medium to strong absorption

Mass Spectrometry (MS)

The mass spectrum of **4-Chloro-pentanoic acid ethyl ester** will show the molecular ion peak and various fragment ions. Due to the presence of chlorine, an isotopic pattern for chlorine-containing fragments is expected (M and M+2 peaks in an approximate 3:1 ratio).

Table 4: Expected Mass Spectrometry Fragmentation

m/z	Fragment Ion	Description
164/166	[M] ⁺	Molecular ion
129	[M - Cl]+	Loss of chlorine radical
119	[M - OCH ₂ CH ₃] ⁺	Loss of ethoxy radical
73	[C ₄ H ₉ O] ⁺	Alpha-cleavage
63/65	[C₃H ₆ Cl] ⁺	

Experimental Protocols NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of **4-Chloro-pentanoic acid ethyl ester**.



Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Chloro-pentanoic acid ethyl ester** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid 4-Chloro-pentanoic acid ethyl ester.

Methodology:

- Sample Preparation: As a liquid, the sample can be analyzed neat. Place a drop of the compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean, empty salt plates.



- Place the sample-loaded salt plates in the sample holder.
- Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

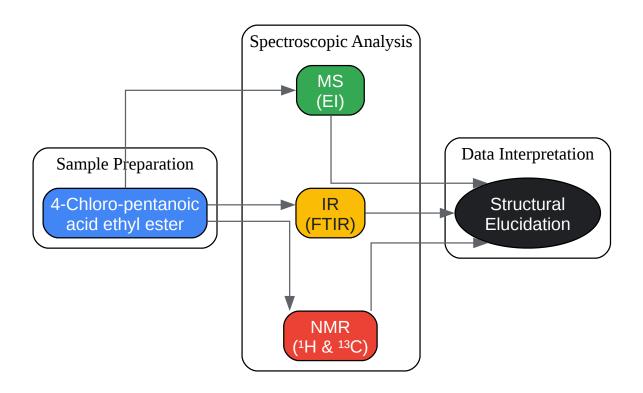
Objective: To obtain the mass spectrum of **4-Chloro-pentanoic acid ethyl ester**.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
 For a volatile liquid, a direct injection or a GC-MS interface can be used.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: An electron multiplier or other suitable detector records the abundance of each ion.
- Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Visualization





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Caption: Workflow for the spectral analysis of **4-Chloro-pentanoic acid ethyl ester**.

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